molecular formula C13H15BrN2O2 B2971558 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide CAS No. 1421485-25-7

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide

Cat. No. B2971558
M. Wt: 311.179
InChI Key: DQTAWQCWOWTNAL-UHFFFAOYSA-N
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Description

“1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C10H12BrN . It is related to the class of compounds known as azetidines .


Molecular Structure Analysis

The molecular structure of “1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide” consists of a four-membered azetidine ring attached to a bromo-methylphenyl group and an acetyl group . The exact 3D structure could be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 322.3±35.0 °C, a predicted density of 1.424±0.06 g/cm3 at 20 °C and 760 Torr, and a predicted pKa of 5.97±0.40 .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide serves as a key intermediate in the synthesis of complex molecules. The azetidine ring, a four-membered cyclic amine, is known for its reactivity and is often employed in the construction of pharmacologically relevant structures. For instance, Stephens et al. (2013) developed a stereospecific three-component reaction involving small-ring cyclic amines like azetidines with arynes and acetonitrile, yielding N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, which are precursors to bioactive compounds such as pregabalin and lergotrile (Stephens, D. E., Zhang, Y., Cormier, M., Chavez, G., Arman, H., & Larionov, O., 2013).

Biological Activities

Compounds containing the azetidine ring, such as 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide, are investigated for their potential biological activities. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones, including those derived from isonocotinyl hydrazone, have shown promise as antidepressant and nootropic agents, indicating the therapeutic potential of azetidine-containing compounds in central nervous system disorders (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).

Antimicrobial and Antifungal Applications

Azetidine derivatives are also explored for their antimicrobial properties. For instance, Abdel-Rahman et al. (2002) reported on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, demonstrating the utility of azetidine and its derivatives in developing new antimicrobial agents (Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A., 2002).

Future Directions

The future directions for research on “1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide” could include exploring its synthesis methods, studying its chemical reactions, and investigating its potential applications in various fields. This would require further studies and experiments .

properties

IUPAC Name

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-11(3-4-12(8)14)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTAWQCWOWTNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CN(C2)C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide

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